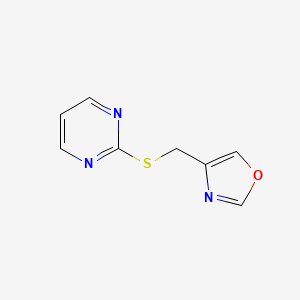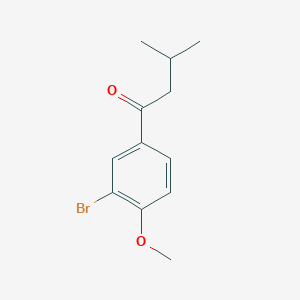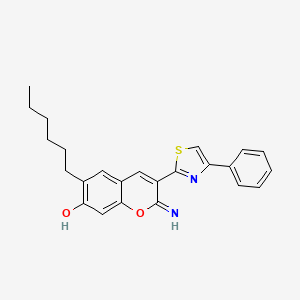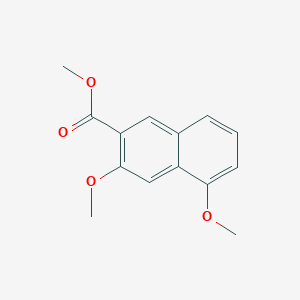
5-氯-N-(3-甲基-4-(2-氧代吡咯烷-1-基)苯基)噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound showed a 40-fold weaker potency compared with 5, and 26 (IC50 94 nM) was even less potent. With the 5-chlorothiophene residue identified, the amide linker proved to be optimal .Physical and Chemical Properties Analysis
The compound has an average weight of 471.978 and a monoisotopic weight of 471.068939916. Its chemical formula is C19H22ClN3O5S2 .科学研究应用
环境监测和代谢
关于磺酰胺化合物(例如全氟磺酰胺和毒死蜱(一种有机磷农药))的研究表明,了解这些化学物质如何在环境中分布以及在生物体中代谢至关重要。例如,对室内外空气和室内灰尘中全氟磺酰胺的研究突出了这些化学物质在日常环境中持久性和潜在的人体暴露风险 (Shoeib 等人,2005 年)。类似地,对人体志愿者中毒死蜱的代谢和毒代动力学的研究提供了对人体处理此类化合物及其消除途径的见解 (Nolan 等人,1984 年)。
健康影响
研究应用延伸到了解接触磺酰胺化合物对健康的意义。例如,对二苯砜 (DDS) 对耐氯喹的恶性疟原虫的影响的研究表明磺酰胺衍生物在治疗疟疾中潜在的治疗应用 (DeGowin 等人,1966 年)。此外,关于通过出汗生物监测和消除全氟化合物和多氯联苯的研究提出了评估和减少人体内持久性环境污染物负担的方法 (Genuis 等人,2013 年)。
作用机制
Target of Action
The primary target of the compound 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
The compound 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of fxa by the compound would affect the coagulation cascade, potentially leading to antithrombotic effects .
Pharmacokinetics
The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability .
Result of Action
The molecular and cellular effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide’s action are primarily related to its inhibition of FXa. This inhibition can lead to antithrombotic effects, as FXa plays a crucial role in the coagulation cascade .
安全和危害
未来方向
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
生化分析
Biochemical Properties
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with coagulation factor X, where it acts as an inhibitor . This interaction is crucial in the regulation of blood coagulation pathways. The compound binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade . Additionally, it has been observed to interact with other proteins involved in the coagulation process, further enhancing its inhibitory effects .
Cellular Effects
The effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide on various cell types and cellular processes are profound. In endothelial cells, it has been shown to reduce the expression of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties . This compound also influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinase C and mitogen-activated protein kinases . Furthermore, it affects cellular metabolism by altering the levels of metabolites involved in the glycolytic pathway .
Molecular Mechanism
At the molecular level, 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide exerts its effects through several mechanisms. It binds to the active site of coagulation factor X, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by the presence of a chlorothiophene moiety, which enhances the compound’s affinity for the enzyme . Additionally, the compound has been shown to inhibit the activity of other serine proteases involved in the coagulation cascade . These interactions lead to a decrease in thrombin generation and subsequent inhibition of fibrin formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of coagulation factor X activity and reduced thrombin generation . Prolonged exposure may also lead to compensatory mechanisms in cells, such as upregulation of alternative coagulation pathways .
Dosage Effects in Animal Models
The effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation factor X activity without causing significant adverse effects . At higher doses, it may lead to toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble compounds that are excreted in the urine . The compound’s metabolism also affects metabolic flux, with changes in the levels of key metabolites observed in treated cells .
Transport and Distribution
Within cells and tissues, 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the presence of targeting signals within the compound’s structure directs it to specific cellular compartments, enhancing its efficacy .
属性
IUPAC Name |
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-10-9-11(4-5-12(10)18-8-2-3-14(18)19)17-23(20,21)15-7-6-13(16)22-15/h4-7,9,17H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLSJIRNDYXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)



![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)
